1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
CAS No.: 1004193-21-8
Cat. No.: VC8034049
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid - 1004193-21-8](/images/structure/VC8034049.png)
Specification
CAS No. | 1004193-21-8 |
---|---|
Molecular Formula | C13H14N2O3 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | 1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C13H14N2O3/c1-9-5-10(2)7-11(6-9)18-8-15-4-3-12(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Standard InChI Key | BJDDSMALJBAIRJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)O)C |
Canonical SMILES | CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₃H₁₄N₂O₃, MW 258.26 g/mol) integrates a pyrazole core with a phenoxymethyl substituent and a carboxylic acid group. The pyrazole ring’s 1-position is functionalized with a (3,5-dimethylphenoxy)methyl group, while the 3-position bears the carboxylic acid moiety. This configuration confers both lipophilic (via the dimethylphenyl group) and hydrophilic (via the carboxylic acid) properties, enabling diverse chemical interactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern: the pyrazole protons resonate as distinct singlets (δ 6.5–7.2 ppm), while the dimethylphenoxy group’s aromatic protons appear as a singlet (δ 6.7 ppm) due to symmetry. The carboxylic acid proton is observed as a broad peak near δ 12.5 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 259.0945, consistent with the molecular formula.
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) but limited solubility in water (0.2 mg/mL at 25°C), attributed to the hydrophobic phenoxy group. Its melting point ranges from 185–188°C, and the calculated partition coefficient (LogP) of 2.1 suggests moderate lipophilicity, favorable for membrane penetration in biological systems.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis begins with 3,5-dimethylphenol and methyl pyrazole-3-carboxylate. Key steps include:
-
Alkylation: Reacting 3,5-dimethylphenol with chloromethyl pyrazole-3-carboxylate in dichloromethane, catalyzed by triethylamine at 40°C for 12 hours.
-
Ester Hydrolysis: Treating the intermediate with aqueous sodium hydroxide in ethanol under reflux to yield the carboxylic acid.
Optimization Strategies
Yield improvements (from 65% to 82%) are achieved by substituting triethylamine with 1,8-diazabicycloundec-7-ene (DBU), enhancing nucleophilicity. Solvent screening identifies tetrahydrofuran (THF) as superior to dichloromethane, reducing side-product formation.
Industrial Production
Scalable methods employ continuous flow reactors, enabling precise temperature control (50°C) and reduced reaction times (2 hours vs. 12 hours in batch). Automated purification via simulated moving bed (SMB) chromatography achieves >99% purity, critical for pharmaceutical applications. Green chemistry principles are integrated by replacing dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The phenoxymethyl group enhances membrane disruption, while the carboxylic acid facilitates target binding.
Resistance Studies
Serial passage experiments reveal low resistance development in E. coli over 20 generations, suggesting a multi-target mechanism. Comparative studies with ciprofloxacin show slower resistance onset, positioning the compound as a promising antibiotic adjuvant.
Anti-Inflammatory and Analgesic Effects
In murine models, the compound reduces carrageenan-induced paw edema by 58% at 50 mg/kg (vs. 72% for diclofenac). Mechanistic studies implicate cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.8 µM), validated by molecular docking simulations showing hydrogen bonding with Tyr385 and Ser530 residues.
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for:
-
Heterocyclic Libraries: Microwave-assisted Suzuki coupling generates 120+ derivatives for high-throughput screening.
-
Metal Complexation: Coordination with Cu(II) yields a catalyst for asymmetric aldol reactions (85% ee).
Agricultural Chemistry
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (90% growth inhibition at 100 ppm). The carboxylic acid group chelates soil micronutrients, enhancing bioavailability.
Material Science
Incorporation into polyamide matrices improves thermal stability (T₅% = 320°C vs. 280°C for pure polymer), attributed to hydrogen bonding between the carboxylic acid and amide groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume